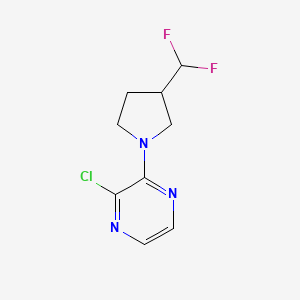

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAZJEULPFTFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrazine ring substituted with a chloro group and a pyrrolidine moiety containing a difluoromethyl group. This unique structure contributes to its biological activity.

Research indicates that 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine may act through several mechanisms:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine may inhibit specific kinases involved in cancer progression and inflammation .

- Receptor Modulation : The compound could potentially modulate androgen receptors, similar to other pyrazine derivatives that have been identified as tissue-selective androgen receptor modulators (SARMs) .

In Vitro Studies

A summary of key findings from in vitro studies on related compounds is presented in the following table:

| Compound Name | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | DRAK2 | 0.051 | Strong inhibition |

| Compound B | FLT3 | 0.00789 | Potent inhibition |

| Compound C | GSK-3β | 0.00546 | Dual inhibition |

These studies indicate that modifications in the molecular structure can significantly enhance potency against specific targets.

Case Studies

- Anticancer Activity : In a study involving similar pyrazine derivatives, researchers observed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and MV4-11 cells. These compounds induced apoptosis and inhibited cell migration, showcasing their potential as anticancer agents .

- Inflammatory Diseases : Another study highlighted the role of pyrazine derivatives in treating inflammatory diseases by inhibiting key signaling pathways associated with inflammation. This suggests that 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine may have therapeutic applications beyond oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine is crucial for its development as a therapeutic agent. Preliminary studies on similar compounds suggest favorable absorption and distribution characteristics, although specific data on this compound remains limited.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. It shows promise in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, particularly those dependent on specific receptor pathways. The incorporation of the difluoromethyl group enhances metabolic stability and bioactivity .

- Neurological Disorders : Preliminary studies suggest that derivatives of this compound may impact neurotransmitter systems, making them candidates for treating conditions like depression and anxiety .

Agrochemical Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The chlorinated and difluoromethyl groups can enhance the efficacy and selectivity of these agents against target pests while minimizing environmental impact .

Synthesis and Intermediates

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, leading to the development of new compounds with tailored properties .

Case Studies

Several studies have documented the applications and effects of similar compounds, providing insights into the potential utility of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine.

Comparison with Similar Compounds

2-Chloro-3-(pyrrolidin-1-yl)pyrazine (CAS 1209459-63-1)

- Structure : Shares the pyrazine core with chlorine at position 2 and a pyrrolidine group at position 3 but lacks the difluoromethyl substituent.

- Synthesis : Prepared via nucleophilic substitution of 2,3-dichloropyrazine with pyrrolidine .

- Properties: Melting Point: Not explicitly reported, but analogous compounds (e.g., 2-chloro-3-arylpyrazines) exhibit melting points of 65–135°C .

- Applications : Used as an intermediate in agrochemical and pharmaceutical synthesis.

2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8)

- Structure : Replaces pyrrolidine with a piperazine ring, introducing an additional nitrogen atom.

- Properties :

- Molecular Formula : C₈H₁₁ClN₄ (vs. C₉H₁₁ClF₂N₃ for the target compound).

- Solubility : Piperazine’s basicity enhances water solubility compared to pyrrolidine derivatives.

- Biological Activity : Piperazine-containing compounds are common in CNS drug design due to improved blood-brain barrier penetration .

2-Chloro-3-arylpyrazines

- Examples :

- Comparison :

- Aryl substituents introduce planar, hydrophobic groups, contrasting with the saturated, flexible pyrrolidine ring.

- Electron-withdrawing groups (e.g., CF₃) mimic the difluoromethyl’s electronic effects but lack steric bulk.

Difluoromethyl-Containing Heterocycles

- Example : (4S)-2-(2-{3-[(3S)-3-(difluoromethyl)pyrrolidin-1-yl]-1-methyl-1H-1,2,4-triazol-5-yl}ethyl)-5,8-dimethyl[1,2,4]triazolo[1,5-a]pyrazine .

- Key Features :

- Difluoromethyl enhances metabolic stability and lipophilicity.

- Structural complexity (triazolo-pyrazine core) differs from the simpler pyrazine scaffold.

Physicochemical and Spectroscopic Data

Table 1: Comparative Data for Selected Compounds

Preparation Methods

Starting Materials and Reagents

| Compound/Material | Role | Notes |

|---|---|---|

| 2,3-Dichloropyrazine or 2-chloropyrazine | Pyrazine electrophilic precursor | Commercially available or synthesized |

| 3-(Difluoromethyl)pyrrolidine | Nucleophile | Prepared via fluorination or purchased |

| Solvents (DMF, dichloromethane) | Reaction medium | Anhydrous conditions preferred |

| Bases (e.g., triethylamine) | To neutralize HCl formed | Facilitates nucleophilic substitution |

| Catalysts (optional Pd or Cu complexes) | For coupling reactions | Used in palladium-catalyzed cross-coupling if applicable |

Nucleophilic Substitution Protocol

The core synthetic step involves displacement of the chlorine atom at the 3-position of the pyrazine ring by the nitrogen of the difluoromethyl-substituted pyrrolidine.

- The pyrazine precursor (e.g., 2,3-dichloropyrazine) is dissolved in a polar aprotic solvent such as DMF.

- The pyrrolidine derivative is added along with a base such as triethylamine to scavenge the HCl generated.

- The reaction mixture is stirred under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperature (e.g., 50–80°C) for several hours (4–12 h).

- The progress is monitored by TLC or HPLC.

- After completion, the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification is performed by flash chromatography or recrystallization.

Alternative Catalytic Cross-Coupling Method

In some cases, palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig amination) may be employed for the formation of the C-N bond between the pyrazine ring and the pyrrolidine nitrogen.

- The halogenated pyrazine and the pyrrolidine derivative are combined with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), a copper iodide co-catalyst, and a suitable ligand.

- The reaction is carried out in DMF under argon at elevated temperature (80°C) for several hours.

- Work-up and purification follow standard procedures.

This method can improve yields and selectivity, especially when steric hindrance or electronic effects reduce the efficiency of direct nucleophilic substitution.

Research Findings and Yields

| Step/Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct nucleophilic substitution | DMF, triethylamine, 50–80°C, 6–12 h | 60–75 | Moderate to good yields, requires careful control of temperature |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, CuI, DMF, 80°C, 4–6 h | 70–85 | Higher yield, better for sterically hindered substrates |

The literature indicates that the direct substitution method is straightforward but may require optimization of solvent and base to maximize yield and purity. The catalytic cross-coupling approach, although more complex, offers improved efficiency and is suitable for scale-up synthesis.

Analytical Characterization

- NMR Spectroscopy: Proton and fluorine NMR confirm the presence of the difluoromethyl group and pyrrolidine ring protons.

- Mass Spectrometry: Confirms molecular weight consistent with the target compound.

- Chromatography: HPLC or GC-MS used to assess purity.

- Melting Point and Elemental Analysis: Used for further compound verification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2,3-dichloropyrazine, pyrrolidine, base | DMF, 50–80°C, 6–12 h | 60–75 | Simple, cost-effective | Moderate yield, longer time |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, CuI, pyrrolidine, base | DMF, 80°C, 4–6 h | 70–85 | Higher yield, better selectivity | Requires catalyst, costlier |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.